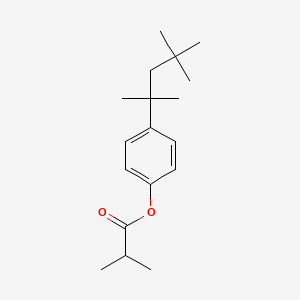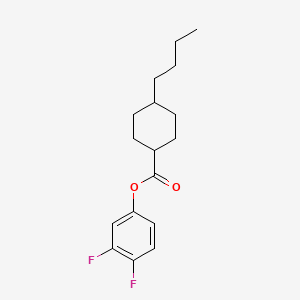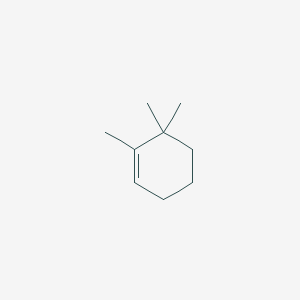
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane is a long-chain polyether compound It is characterized by its repeating ether groups (-O-) along the carbon backbone, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator. The reaction is usually carried out under controlled conditions to ensure the desired chain length and structure. Common initiators include alcohols or amines, which react with ethylene oxide in the presence of a catalyst such as potassium hydroxide or sodium methoxide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous polymerization processes. These processes involve the use of high-pressure reactors and precise control of temperature and pressure to achieve consistent product quality. The use of advanced catalysts and purification techniques ensures the removal of any unreacted monomers and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can break the ether linkages, leading to shorter chain compounds.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Shorter chain alcohols or hydrocarbons.
Substitution: Halogenated ethers or alkyl-substituted ethers.
Applications De Recherche Scientifique
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization and degradation processes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane involves its interaction with molecular targets through its ether linkages. These linkages can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxatriacontane: A shorter chain polyether with similar properties but different applications.
2,5,8,11,14,17,20,23,26,29,32-Dodecaoxatriacontane: A longer chain polyether with enhanced flexibility and different solubility characteristics.
Uniqueness
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane is unique due to its specific chain length and the balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and material properties.
Propriétés
Numéro CAS |
27867-19-2 |
|---|---|
Formule moléculaire |
C20H42O10 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C20H42O10/c1-21-3-5-23-7-9-25-11-13-27-15-17-29-19-20-30-18-16-28-14-12-26-10-8-24-6-4-22-2/h3-20H2,1-2H3 |
Clé InChI |
FDXQLPHYJKXLSO-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


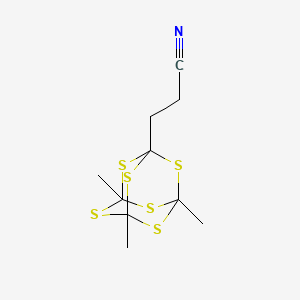
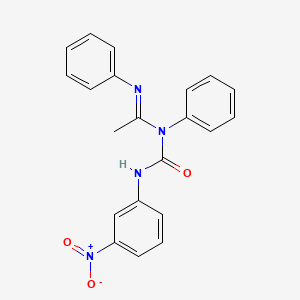
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
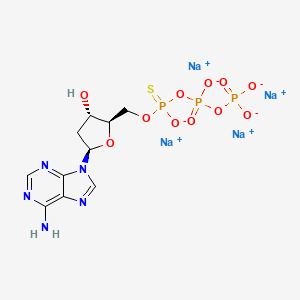


![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
